molecular formula C32H32N4O2 B15138142 Alk/ros1-IN-3

Alk/ros1-IN-3

Cat. No.: B15138142
M. Wt: 504.6 g/mol
InChI Key: SACXKMOFZDSOLM-OAQYLSRUSA-N
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Description

Alk/ros1-IN-3 is a compound that targets the anaplastic lymphoma kinase (ALK) and the c-ros oncogene 1 (ROS1). These kinases are involved in various cellular processes, including cell proliferation, survival, and migration. This compound has shown promise in inhibiting these kinases, making it a potential therapeutic agent for certain types of cancer, particularly non-small cell lung cancer (NSCLC) with ALK or ROS1 rearrangements .

Preparation Methods

The synthesis of Alk/ros1-IN-3 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Alk/ros1-IN-3 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted products .

Scientific Research Applications

Alk/ros1-IN-3 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of ALK and ROS1 kinases. In biology, it helps in understanding the role of these kinases in cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for cancers with ALK or ROS1 rearrangements. Additionally, it has applications in the pharmaceutical industry for the development of targeted therapies .

Mechanism of Action

The mechanism of action of Alk/ros1-IN-3 involves the inhibition of ALK and ROS1 kinases. These kinases are involved in signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, this compound disrupts these pathways, leading to the suppression of cancer cell growth and proliferation. The compound binds to the ATP-binding site of the kinases, preventing their activation and subsequent signaling .

Comparison with Similar Compounds

Alk/ros1-IN-3 is unique in its dual inhibition of both ALK and ROS1 kinases. Similar compounds include crizotinib, ceritinib, and entrectinib, which also target these kinases but may have different binding affinities and selectivity profiles. This compound stands out due to its potent inhibition and potential to overcome resistance mechanisms associated with other inhibitors .

Properties

Molecular Formula

C32H32N4O2

Molecular Weight

504.6 g/mol

IUPAC Name

5-[6-amino-5-[(1R)-1-(2-phenylphenyl)ethoxy]pyridin-3-yl]-1'-methylspiro[1H-indole-3,4'-piperidine]-2-one

InChI

InChI=1S/C32H32N4O2/c1-21(25-10-6-7-11-26(25)22-8-4-3-5-9-22)38-29-19-24(20-34-30(29)33)23-12-13-28-27(18-23)32(31(37)35-28)14-16-36(2)17-15-32/h3-13,18-21H,14-17H2,1-2H3,(H2,33,34)(H,35,37)/t21-/m1/s1

InChI Key

SACXKMOFZDSOLM-OAQYLSRUSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N

Canonical SMILES

CC(C1=CC=CC=C1C2=CC=CC=C2)OC3=C(N=CC(=C3)C4=CC5=C(C=C4)NC(=O)C56CCN(CC6)C)N

Origin of Product

United States

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